

The Isoquinolinesulfonamide HA-100: A Technical Guide for Researchers

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Compound of Interest

Compound Name: HA-100

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An In-depth Technical Guide on the Discovery, Development, and Application of the Protein Kinase Inhibitor **HA-100** for Research Use.

This guide provides a comprehensive overview of the protein kinase inhibitor **HA-100**, an isoquinolinesulfonamide derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, mechanism of action, experimental protocols, and key in vitro and in vivo findings. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Discovery and Development

HA-100, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine, emerged from a series of studies in the 1980s by Hagiwara, Hidaka, and colleagues, who were investigating isoquinolinesulfonamide derivatives as a new class of protein kinase inhibitors. These pioneering efforts aimed to develop pharmacological tools to dissect the roles of various protein kinases in cellular processes.

HA-100 was identified as a potent inhibitor of several serine/threonine kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK). Its discovery provided researchers with a valuable tool to probe the physiological functions of these enzymes. The synthesis of **HA-100** is based on the reaction of 5-isoquinolinesulfonyl chloride with piperazine.

Mechanism of Action

HA-100 exerts its inhibitory effects by competing with ATP for the catalytic site of the target kinases. This competitive inhibition prevents the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling events. The inhibitory constants (K_i) and the half-maximal inhibitory concentrations (IC_{50}) for its primary targets are summarized in the tables below, showcasing its inhibitory profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for **HA-100**'s inhibitory activity against various protein kinases.

Table 1: IC_{50} Values of **HA-100** for Various Protein Kinases

Protein Kinase	IC_{50} (μM)
cGMP-dependent protein kinase (PKG)	4[1][2]
cAMP-dependent protein kinase (PKA)	8[1][2]
Protein Kinase C (PKC)	12[1][2]
Myosin Light Chain Kinase (MLCK)	240[1][2]

Table 2: K_i Values of **HA-100**

Protein Kinase	K_i (μM)	Notes
Myosin Light Chain Kinase (MLCK)	61	Competitive with respect to ATP
Protein Kinase C (PKC)	6.5	Competitive with respect to ATP

Experimental Protocols

This section details the methodologies for key experiments involving **HA-100**.

Synthesis of HA-100 (1-(5-Isoquinolinesulfonyl)piperazine)

The synthesis of **HA-100** involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. A general procedure based on the synthesis of related isoquinolinesulfonamide derivatives is as follows:

- **Preparation of 5-Isoquinolinesulfonyl Chloride:** This intermediate can be synthesized from isoquinoline-5-sulfonic acid.
- **Reaction with Piperazine:** 5-Isoquinolinesulfonyl chloride is reacted with an excess of piperazine in an inert solvent (e.g., dichloromethane) at room temperature. The excess piperazine acts as a base to neutralize the hydrochloric acid formed during the reaction.
- **Purification:** The reaction mixture is washed with water to remove piperazine hydrochloride and excess piperazine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting crude product is purified by column chromatography or recrystallization to yield pure **HA-100**.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of **HA-100** against PKA, PKC, and PKG can be determined using a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ - ^{32}P]ATP into a specific substrate.

Materials:

- Purified protein kinase (PKA, PKC, or PKG)
- Specific substrate peptide for each kinase (e.g., Kemptide for PKA)
- [γ - ^{32}P]ATP
- **HA-100** (dissolved in DMSO)
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl_2 , 1 mM DTT)
- Phosphocellulose paper

- Phosphoric acid wash solution
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
- Add varying concentrations of **HA-100** to the reaction mixture and pre-incubate for a short period.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition at each **HA-100** concentration and determine the IC₅₀ value by plotting the data.

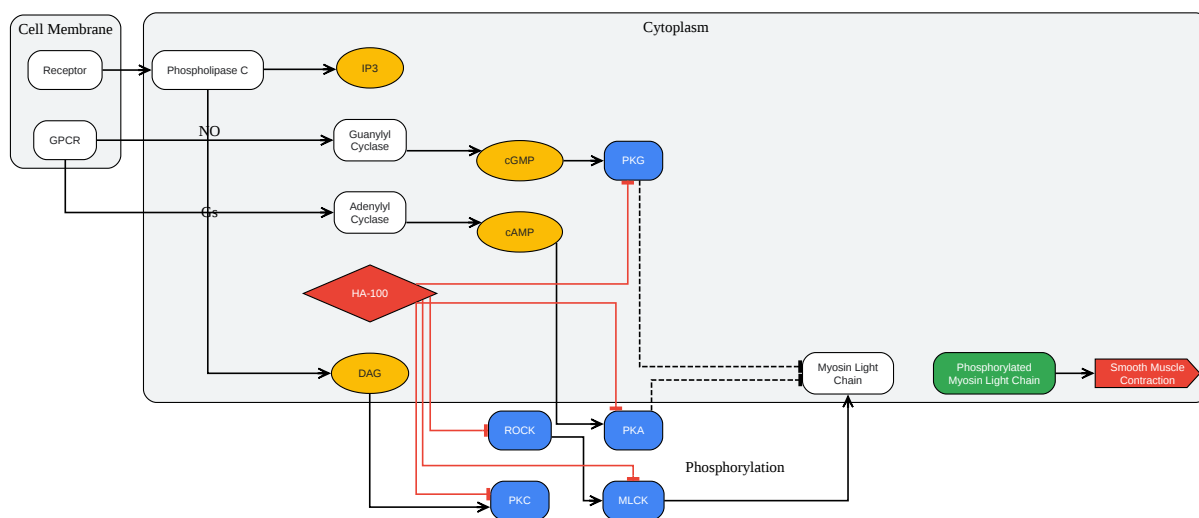
In Vivo Studies

While extensive in vivo studies specifically focusing on **HA-100** are limited in the readily available literature, the pharmacological effects of isoquinolinesulfonamide derivatives have been investigated in various animal models. These studies have primarily focused on the cardiovascular system, given the role of the target kinases in smooth muscle contraction and relaxation.

Studies on related compounds have demonstrated effects such as vasodilation and reduction of blood pressure, which are consistent with the inhibition of kinases like MLCK and ROCK that are involved in smooth muscle contraction. For instance, some isoquinolinesulfonamide derivatives have been shown to increase arterial blood flow in dogs.

Visualizations

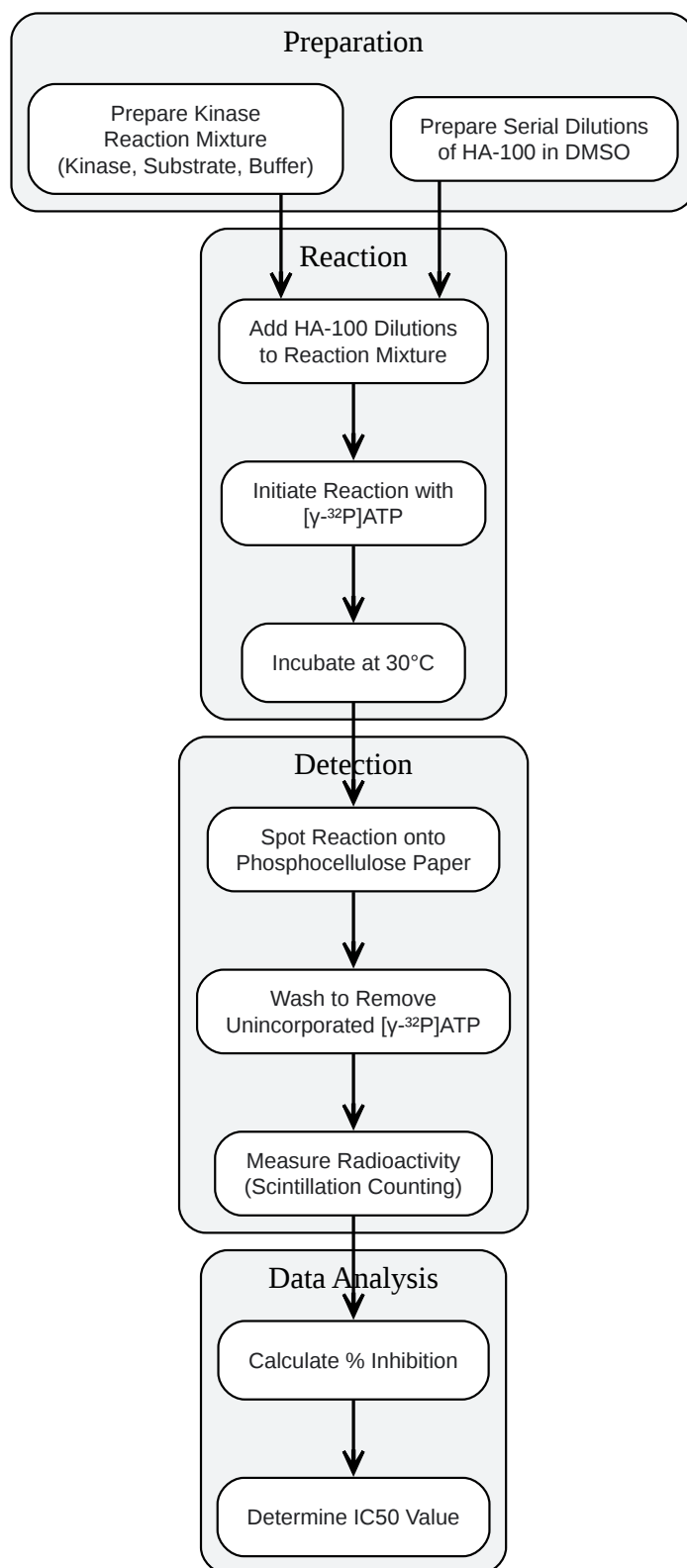
Signaling Pathway of HA-100 Inhibition



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Caption: Signaling pathways inhibited by **HA-100**.

Experimental Workflow for Kinase Inhibition Assay



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Caption: Workflow for a radiometric kinase inhibition assay.

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References

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